molecular formula C20H16ClF2N3O2S B11386380 5-chloro-N-[4-(difluoromethoxy)phenyl]-2-[(4-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide

5-chloro-N-[4-(difluoromethoxy)phenyl]-2-[(4-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide

Cat. No.: B11386380
M. Wt: 435.9 g/mol
InChI Key: ABURPFIQWYMAKF-UHFFFAOYSA-N
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Description

5-CHLORO-N-[4-(DIFLUOROMETHOXY)PHENYL]-2-{[(4-METHYLPHENYL)METHYL]SULFANYL}PYRIMIDINE-4-CARBOXAMIDE is a complex organic compound belonging to the class of pyrimidine derivatives. This compound is known for its significant applications in various fields, including chemistry, biology, and medicine. It is characterized by its unique molecular structure, which includes a pyrimidine ring substituted with chloro, difluoromethoxy, and methylphenyl groups.

Preparation Methods

The synthesis of 5-CHLORO-N-[4-(DIFLUOROMETHOXY)PHENYL]-2-{[(4-METHYLPHENYL)METHYL]SULFANYL}PYRIMIDINE-4-CARBOXAMIDE involves multiple steps, starting with the preparation of the pyrimidine core. The synthetic route typically includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors.

    Substitution Reactions: The chloro, difluoromethoxy, and methylphenyl groups are introduced through substitution reactions using specific reagents and catalysts.

    Final Assembly: The final compound is assembled by coupling the substituted pyrimidine with the carboxamide group under controlled conditions.

Industrial production methods often involve optimizing these steps to achieve high yields and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to ensure the desired product is obtained efficiently.

Chemical Reactions Analysis

5-CHLORO-N-[4-(DIFLUOROMETHOXY)PHENYL]-2-{[(4-METHYLPHENYL)METHYL]SULFANYL}PYRIMIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as hydrogen gas or metal hydrides, resulting in reduced forms of the compound.

    Substitution: The chloro and difluoromethoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and specific oxidizing or reducing agents for redox reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-CHLORO-N-[4-(DIFLUOROMETHOXY)PHENYL]-2-{[(4-METHYLPHENYL)METHYL]SULFANYL}PYRIMIDINE-4-CARBOXAMIDE has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-CHLORO-N-[4-(DIFLUOROMETHOXY)PHENYL]-2-{[(4-METHYLPHENYL)METHYL]SULFANYL}PYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

5-CHLORO-N-[4-(DIFLUOROMETHOXY)PHENYL]-2-{[(4-METHYLPHENYL)METHYL]SULFANYL}PYRIMIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:

    Diflumetorim: A pyrimidine fungicide with similar structural features but different substituents.

    Fluorophenyl derivatives: Compounds with fluorophenyl groups that exhibit similar chemical properties.

    Pyrimidine carboxamides: A class of compounds with a pyrimidine core and carboxamide group, used in various applications.

The uniqueness of 5-CHLORO-N-[4-(DIFLUOROMETHOXY)PHENYL]-2-{[(4-METHYLPHENYL)METHYL]SULFANYL}PYRIMIDINE-4-CARBOXAMIDE lies in its specific combination of substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H16ClF2N3O2S

Molecular Weight

435.9 g/mol

IUPAC Name

5-chloro-N-[4-(difluoromethoxy)phenyl]-2-[(4-methylphenyl)methylsulfanyl]pyrimidine-4-carboxamide

InChI

InChI=1S/C20H16ClF2N3O2S/c1-12-2-4-13(5-3-12)11-29-20-24-10-16(21)17(26-20)18(27)25-14-6-8-15(9-7-14)28-19(22)23/h2-10,19H,11H2,1H3,(H,25,27)

InChI Key

ABURPFIQWYMAKF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC=C(C(=N2)C(=O)NC3=CC=C(C=C3)OC(F)F)Cl

Origin of Product

United States

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